![molecular formula C8H6O2S B13037585 Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
Benzo[b]thiophene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-5,6-diol is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-5,6-diol typically involves the functionalization of the benzothiophene core. One common method is the hydroxylation of benzo[b]thiophene using suitable oxidizing agents. For instance, the use of reagents like hydrogen peroxide or m-chloroperbenzoic acid can introduce hydroxyl groups at the 5 and 6 positions of the benzothiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled hydroxylation. Catalysts such as transition metal complexes can be employed to enhance the selectivity and yield of the desired diol product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]thiophene-5,6-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol to the corresponding dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobenzothiophene.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-5,6-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzothiophene: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
Benzo[b]thiophene-2,3-diol: Another dihydroxy derivative with hydroxyl groups at different positions, leading to different chemical and biological properties.
Thiophene: A simpler heterocycle without the fused benzene ring, exhibiting different reactivity and applications.
Uniqueness: Benzo[b]thiophene-5,6-diol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted applications in various scientific fields .
Propriétés
Formule moléculaire |
C8H6O2S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C8H6O2S/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |
Clé InChI |
HYXXHVCDZORYJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


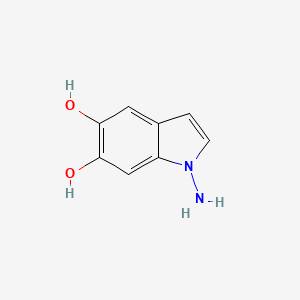

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

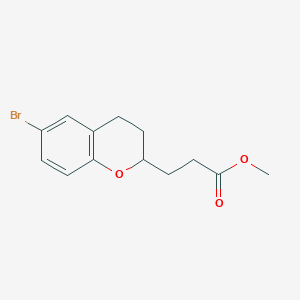
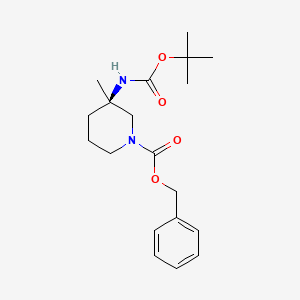
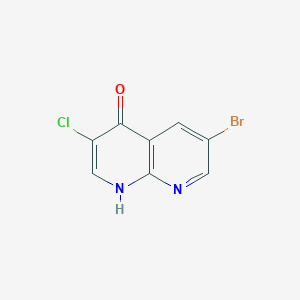

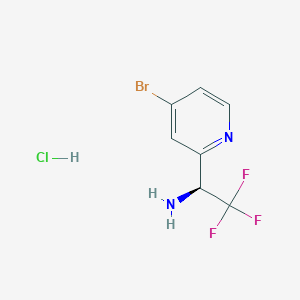
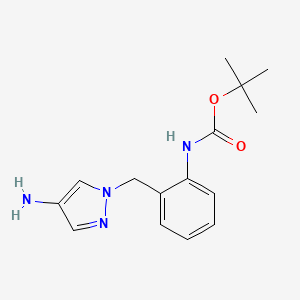

![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)

![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)
